(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. Reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid shares similarities with other amino acid derivatives and hydroxyl-containing compounds.
- Examples include (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide and (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxyproline.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)8(12)9(15)13-5-6(14)4-7(13)10(16)17/h6-8,14H,4-5,12H2,1-3H3,(H,16,17)/t6-,7+,8-/m1/s1 |
InChI Key |
UHTOUVDAKTWQAQ-GJMOJQLCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)N |
Origin of Product |
United States |
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